molecular formula C21H27N3O2 B8761910 1-Cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one CAS No. 303752-11-6

1-Cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one

Cat. No. B8761910
M. Wt: 353.5 g/mol
InChI Key: HGQPCLVBJPSFPH-UHFFFAOYSA-N
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Patent
US06326495B2

Procedure details

The reaction mixture from Example 8 was cooled to 55° C. and slowly thereto trifluoroacetic acid (87.3 kg, 764 moles) was added while keeping the temperature between 50-60° C. The first ⅓ of the charge was exothermic and required external cooling. Methanesulfonic acid (6342 ml, 97.7 moles) was added and the reaction was warmed to ˜70° C. for two hours. The reaction was cooled to 20-25° C. and methylene chloride (17 gal, 64 L) was added followed by the slow addition of water (17 gal, 64 L). The layers were separated and the aqueous layer was diluted further with water (6 gal, 22.7 L) and then re-extracted with methylene chloride (6 gal, 22.7 L). The combined methylene chloride layers were mixed with water (29 gal, 110 L) and then brought to pH˜7.0 by the addition of saturated sodium bicarbonate (ca. 45 gal, 170 L). The layers were separated and the methylene chloride atmospherically distilled to about 9 gal (35 L). Ethyl acetate (13 gal, 49 L) was added and the reaction mixture was distilled to about 9 gal (35 L). The resulting slurry was cooled and granulated. The solids were collected by filtration, washed with ethyl acetate and vacuum dried at 40° C. under full vacuum. The yield was 7.91 kg, 71.2%; mp 152-153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87.3 kg
Type
reactant
Reaction Step Two
Quantity
6342 mL
Type
reactant
Reaction Step Three
Quantity
64 L
Type
reactant
Reaction Step Four
Name
Quantity
64 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[C:10]3[C:11](=[O:24])[N:12](CC4C=CC(OC)=CC=4)[CH2:13][CH2:14][C:9]=3[C:8]([CH2:25][CH3:26])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O.CS(O)(=O)=O.C(Cl)Cl>O>[CH:1]1([N:6]2[C:10]3[C:11](=[O:24])[NH:12][CH2:13][CH2:14][C:9]=3[C:8]([CH2:25][CH3:26])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1N=C(C2=C1C(N(CC2)CC2=CC=C(C=C2)OC)=O)CC
Step Two
Name
Quantity
87.3 kg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
6342 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
64 L
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
64 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 50-60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the aqueous layer was diluted further with water (6 gal, 22.7 L)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with methylene chloride (6 gal, 22.7 L)
ADDITION
Type
ADDITION
Details
The combined methylene chloride layers were mixed with water (29 gal, 110 L)
ADDITION
Type
ADDITION
Details
brought to pH˜7.0 by the addition of saturated sodium bicarbonate (ca. 45 gal, 170 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride atmospherically distilled to about 9 gal (35 L)
ADDITION
Type
ADDITION
Details
Ethyl acetate (13 gal, 49 L) was added
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled to about 9 gal (35 L)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under full vacuum

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.